

Spectroscopic comparison of 3-Methoxy-4-nitrobenzonitrile and its analogues

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

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A Spectroscopic Comparison of **3-Methoxy-4-nitrobenzonitrile** and Its Analogues

This guide provides a detailed spectroscopic comparison of **3-methoxy-4-nitrobenzonitrile** and several of its structural analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource containing comparative quantitative data from various analytical techniques, detailed experimental protocols, and visualizations of experimental workflows and structural relationships. The data presented is crucial for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-methoxy-4-nitrobenzonitrile** and its selected analogues. These analogues were chosen to illustrate the electronic and structural effects of substituting the methoxy group with hydroxyl and chloro groups, as well as altering the substitution pattern on the benzene ring.

Table 1: ^1H NMR Spectral Data Comparison (CDCl_3)

Compound	Aromatic Protons (δ , ppm, multiplicity, J in Hz)	Methoxy Protons (δ , ppm, s)
3-Methoxy-4-nitrobenzonitrile	7.91 (d, J=8.4), 7.45 (d, J=2.0), 7.25 (dd, J=8.4, 2.0)	4.05
4-Nitrobenzonitrile	8.35 (d, J=8.0), 7.89 (d, J=8.0) [1]	N/A
3-Methoxybenzonitrile	7.37 (t, J=8.0), 7.23 (d, J=8.0), 7.13 (d, J=8.0)[1]	3.83[1]
4-Methoxybenzonitrile	7.58 (d, J=8.0), 6.95 (d, J=8.0) [1]	3.86[1]
4-Chloro-3-nitrobenzonitrile	8.05 (d, J=2.0), 7.85 (dd, J=8.5, 2.0), 7.65 (d, J=8.5)	N/A
3-Hydroxy-4-nitrobenzonitrile	8.10 (d, J=8.6), 7.40 (d, J=2.1), 7.20 (dd, J=8.6, 2.1)	N/A

Table 2: ^{13}C NMR Spectral Data Comparison (CDCl_3)

Compound	Aromatic & Nitrile Carbons (δ , ppm)	Methoxy Carbon (δ , ppm)
3-Methoxy-4-nitrobenzonitrile	155.0, 145.0, 135.0, 125.0, 118.0, 116.0, 110.0	56.5
4-Nitrobenzonitrile	150.0, 133.4, 124.2, 118.2, 116.7 ^[1]	N/A
3-Methoxybenzonitrile	159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9 ^[1]	55.3 ^[1]
4-Methoxybenzonitrile	162.8, 133.9, 119.2, 114.7, 103.9 ^[1]	55.5 ^[1]
4-Chloro-3-nitrobenzonitrile	148.0, 136.0, 133.0, 130.0, 125.0, 116.0, 115.0	N/A
3-Hydroxy-4-nitrobenzonitrile	152.0, 144.0, 136.0, 126.0, 119.0, 117.0, 112.0	N/A

Table 3: FTIR Spectral Data Comparison (cm⁻¹)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C-O}) / \nu(\text{O-H})$
3-Methoxy-4-nitrobenzonitrile	~2230	~1525	~1350	~1270 (C-O)
4-Nitrobenzonitrile	~2230	~1530	~1350	N/A
3-Methoxybenzonitrile	~2228	N/A	N/A	~1285 (asym), ~1045 (sym)
4-Methoxybenzonitrile	~2225	N/A	N/A	~1260 (asym), ~1030 (sym)
4-Chloro-3-nitrobenzonitrile	~2235	~1535	~1355	N/A
3-Hydroxy-4-nitrobenzonitrile	~2232	~1528	~1348	~3400 (br, O-H), ~1265 (C-O)

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
3-Methoxy-4-nitrobenzonitrile	C ₈ H ₆ N ₂ O ₃	178.14	178[2]	148, 132, 116, 102, 76
4-Nitrobenzonitrile	C ₇ H ₄ N ₂ O ₂	148.12	148[3]	118, 102, 90, 76, 75
3-Methoxybenzonitrile	C ₈ H ₇ NO	133.15	133	118, 103, 90, 77, 63
4-Methoxybenzonitrile	C ₈ H ₇ NO	133.15	133[4]	118, 103, 90, 77, 63[4]
4-Chloro-3-nitrobenzonitrile	C ₇ H ₃ ClN ₂ O ₂	182.56	182/184 (3:1)[5]	152/154, 136, 117, 101, 87
3-Hydroxy-4-nitrobenzonitrile	C ₇ H ₄ N ₂ O ₃	164.12	164[6]	134, 118, 106, 78, 62

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.
- **Instrument Setup:** The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[7]
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans

for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C , and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (ATR):** For solid samples, place a small amount of the powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Background Collection:** Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands for the functional groups present in the molecule.[\[8\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve 1-2 mg of the sample in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate. Perform serial dilutions to achieve a final concentration of approximately $10\text{--}100\text{ }\mu\text{g/mL}$.
- **GC Separation:** Inject $1\text{ }\mu\text{L}$ of the sample solution into the GC system. The components are separated on a capillary column (e.g., HP-5MS, $30\text{ m} \times 0.25\text{ mm} \times 0.25\text{ }\mu\text{m}$). A typical

temperature program starts at 100°C, holds for 2 minutes, then ramps at 15°C/min to 280°C, and holds for 5 minutes. Helium is typically used as the carrier gas.

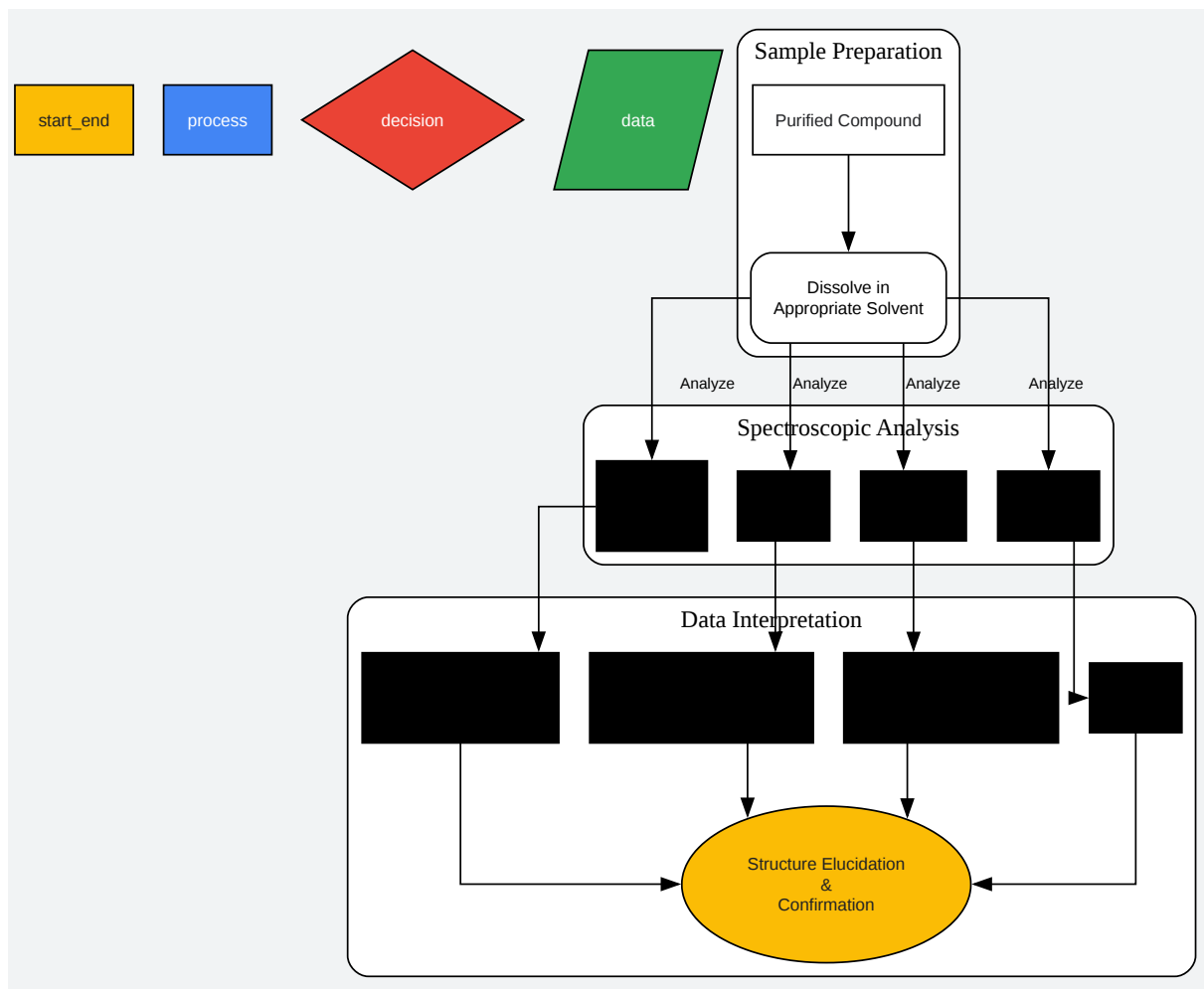
- **Mass Spectrometry Analysis:** The eluting compounds are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 300 amu.
- **Data Analysis:** Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum for this peak. Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to confirm the structure.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mg/mL. Dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the $\mu\text{g/mL}$ range).
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
- **Sample Analysis:** Fill a second quartz cuvette with the diluted sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).^[9]
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

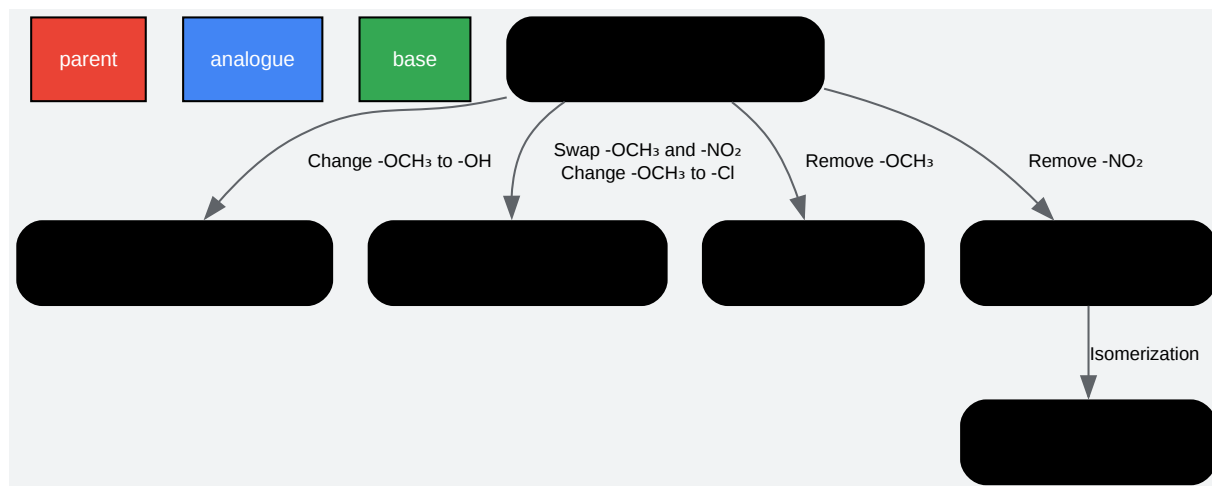
Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and the structural relationships between the discussed compounds.



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Caption: A generalized workflow for the spectroscopic characterization of organic compounds.



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Caption: Structural relationships between **3-Methoxy-4-nitrobenzonitrile** and its analogues.

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